4-Bromo-5-(chloromethyl)-2-methyltriazole
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Overview
Description
4-Bromo-5-(chloromethyl)-2-methyltriazole is a heterocyclic compound that contains a triazole ring substituted with bromine, chloromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-2-methyltriazole typically involves the halogenation of a triazole precursor. One common method is the bromination of 5-(chloromethyl)-2-methyltriazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-2-methyltriazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of triazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced triazole derivatives with altered electronic properties.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-2-methyltriazole has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Materials science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical biology: The compound is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Industrial chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chloromethyl)-2-methyltriazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol
- 4-Bromo-5-nitrophthalonitrile
- 4,5-Dibromo-1H-1,2,3-triazole
Uniqueness
4-Bromo-5-(chloromethyl)-2-methyltriazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of bromine, chloromethyl, and methyl groups that can be exploited in various synthetic and research contexts.
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-2-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClN3/c1-9-7-3(2-6)4(5)8-9/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBXOORODGDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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